molecular formula C8H11N3O B12913402 6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one CAS No. 26955-07-7

6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one

Cat. No.: B12913402
CAS No.: 26955-07-7
M. Wt: 165.19 g/mol
InChI Key: NOJQYBVLVQZVOA-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound belongs to the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Another approach involves the cyclization of N-substituted amidines with α,β-unsaturated nitriles .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its dual methyl groups at positions 6 and 8 confer distinct chemical properties and reactivity compared to other imidazo[1,2-a]pyrimidine derivatives .

Properties

CAS No.

26955-07-7

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

6,8-dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7-one

InChI

InChI=1S/C8H11N3O/c1-6-5-11-4-3-9-8(11)10(2)7(6)12/h5H,3-4H2,1-2H3

InChI Key

NOJQYBVLVQZVOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CCN=C2N(C1=O)C

Origin of Product

United States

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